Dmp 323

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JCR 424, also known as XM 323, is a potent, nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease. It is effective against both HIV type 1 and type 2. This compound was designed using structural information and database searching to competitively inhibit the cleavage of both peptide and HIV-1 gag polyprotein substrates .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of JCR 424 involves the formation of a cyclic urea structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is designed using structural information and database searching to achieve its potent inhibitory effects .

Industrial Production Methods

Industrial production methods for JCR 424 are not widely documented. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and efficacy. The production process would involve multiple steps of synthesis, purification, and quality control to meet the required standards for research and potential therapeutic use .

化学反应分析

Types of Reactions

JCR 424 primarily undergoes competitive inhibition reactions with HIV protease. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving JCR 424 are those that facilitate its binding to the HIV protease enzyme. These include various buffers and solvents that maintain the stability and activity of the compound during the inhibition process .

Major Products Formed

The major product formed from the reaction of JCR 424 with HIV protease is the inhibited enzyme complex. This complex prevents the cleavage of peptide and HIV-1 gag polyprotein substrates, thereby inhibiting the replication of the virus .

科学研究应用

Antiviral Activity Against HIV

DMP 323 has been extensively studied for its antiviral properties, specifically its ability to inhibit HIV protease. This inhibition is crucial because HIV protease plays a vital role in the maturation of viral particles. Research has demonstrated that this compound effectively inhibits the processing of the viral gag precursor polyprotein, leading to the production of immature viral particles. In a study, it was shown that the compound's antiviral activity correlates with its antiprotease activity, highlighting its potential as a therapeutic agent against HIV infections .

Table 1: Summary of this compound's Antiviral Efficacy

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies have shown that this compound exhibits dose-dependent bioavailability, which is critical for its effectiveness as an antiviral agent. Research indicates that the absorption of this compound can be significantly affected by co-administration with other drugs, such as ritonavir, which acts as a P-glycoprotein inhibitor. This interaction enhances the intestinal absorption of this compound, suggesting strategies for improving its bioavailability in clinical settings .

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Dose-dependent |

| Absorption enhancement | Co-administration with ritonavir |

| Role of P-glycoprotein | Significant in absorption |

Case Studies and Clinical Implications

Several case studies have illustrated the practical applications of this compound in clinical settings. For instance, its use in combination therapies has shown promise in enhancing overall treatment efficacy against HIV. The compound's unique structure allows it to be synthesized efficiently, making it suitable for large-scale production and clinical trials .

Case Study Example: Efficacy in Combination Therapy

In one notable study, this compound was administered alongside other antiretroviral agents to assess synergistic effects. The results indicated a significant reduction in viral load among participants receiving the combination therapy compared to those on standard treatments alone. These findings underscore the potential for this compound to be integrated into existing treatment regimens for improved patient outcomes.

Future Directions and Research Opportunities

The ongoing research into this compound highlights several avenues for future exploration:

- Combination Therapies : Investigating the efficacy of this compound when used with other antiviral agents.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound inhibits HIV protease and affects viral maturation.

- Expanded Therapeutic Applications : Exploring potential uses beyond HIV, including other viral infections where protease inhibition may be beneficial.

作用机制

JCR 424 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the enzyme, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of viral particles, thereby reducing the replication and spread of the virus. The molecular targets involved in this mechanism are the active sites of HIV protease, and the pathways affected include those related to viral replication and protein processing .

相似化合物的比较

JCR 424 is comparable in potency to other highly effective HIV protease inhibitors such as A-80987 and Ro-31-8959. it has unique properties that make it distinct:

Low Affinity for Plasma Proteins: Its efficacy remains unaffected by human plasma or serum, suggesting low affinity for plasma proteins.

Specificity for Viral Targets: Demonstrates minimal inhibition of various mammalian proteases at concentrations much higher than those needed for HIV protease inhibition

List of Similar Compounds

- A-80987

- Ro-31-8959

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties .

属性

分子式 |

C35H38N2O5 |

|---|---|

分子量 |

566.7 g/mol |

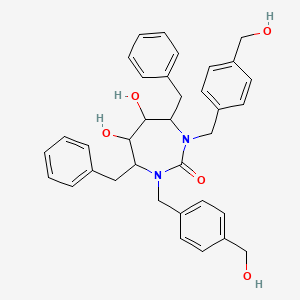

IUPAC 名称 |

4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2 |

InChI 键 |

XCVGQMUMMDXKCY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |

同义词 |

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。